Z-Asp-OH

Catalog No.
S1768648
CAS No.
1152-61-0
M.F
C12H13NO6
M. Wt
267.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-Asp-OH

CAS Number

1152-61-0

Product Name

Z-Asp-OH

IUPAC Name

(2S)-2-(phenylmethoxycarbonylamino)butanedioic acid

Molecular Formula

C12H13NO6

Molecular Weight

267.23 g/mol

InChI

InChI=1S/C12H13NO6/c14-10(15)6-9(11(16)17)13-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,14,15)(H,16,17)/t9-/m0/s1

InChI Key

XYXYXSKSTZAEJW-VIFPVBQESA-N

SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)O

Synonyms

1152-61-0;Z-Asp-OH;N-Carbobenzyloxy-L-asparticacid;N-Cbz-L-asparticAcid;Z-L-asparticacid;Cbz-Asp-OH;N-Z-L-asparticacid;N-Carbobenzoxy-L-asparticacid;Cbz-L-Asp;N-[(benzyloxy)carbonyl]-L-asparticacid;Z-L-Asp-OH;Na-CBZ-L-aspaiticacid;(S)-2-(((Benzyloxy)carbonyl)amino)succinicacid;BENZYLOXYCARBONYL-L-ASPARTICACID;XYXYXSKSTZAEJW-VIFPVBQESA-N;(S)-2-(Benzyloxycarbonylamino)SuccinicAcid;(2S)-2-[(phenylmethoxy)carbonylamino]butanedioicacid;N-Benzyloxycarbonylasparticacid;L-Asparticacid,N-[(phenylmethoxy)carbonyl]-;N-Benzyloxycarbonyl-L-asparticacid;C12H13NO6;N-(Benzyloxycarbonyl)-L-asparticacid;NX6;N-CBZasparticacid;PubChem10520

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)O

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)O)C(=O)O

Peptide Synthesis:

  • Protecting Group: Cbz-L-Asp serves as a protecting group for the alpha-amino group of L-aspartic acid during peptide synthesis. This prevents unwanted reactions at the N-terminus while allowing coupling with other amino acids to form peptide bonds [].
  • Chemoselective Deprotection: The benzyloxycarbonyl group can be selectively removed under mild acidic conditions using reagents like trifluoroacetic acid (TFA), leaving the peptide chain intact. This controlled deprotection strategy is crucial for stepwise peptide assembly [].

Synthesis of Aspartic Acid Derivatives:

Cbz-L-Asp serves as a starting material for the synthesis of various aspartic acid derivatives. These derivatives find applications in:

  • Medicinal Chemistry: Development of aspartic acid-based drugs and prodrugs [].
  • Material Science: Synthesis of aspartic acid-containing polymers with specific properties [].

Solid-Phase Peptide Synthesis (SPPS):

Cbz-L-Asp is a common building block used in SPPS, a technique for efficiently synthesizing peptides on a solid support. The Cbz group facilitates attachment of the aspartic acid residue to the resin and subsequent chain elongation [].

Z-Aspartic acid hydroxamate, commonly referred to as Z-Asp-OH, is a derivative of aspartic acid, an amino acid that plays a crucial role in various biological processes. The compound is characterized by the presence of a hydroxamate functional group, which is formed by the reaction of an amine with a hydroxylamine. Z-Asp-OH is often used in biochemical research and has garnered attention due to its potential applications in medicinal chemistry and drug development.

Z-Asp-OH itself does not have a specific biological function. However, it plays a crucial role in peptide synthesis. The Z group protects the N-terminus of aspartic acid during peptide chain assembly, allowing for controlled coupling with other amino acids. Once the desired peptide sequence is formed, the Z group is removed to reveal the functional amino group essential for the peptide's biological activity [].

  • Dust/Powder Inhalation: Avoid inhaling dust particles. Wear appropriate respiratory protection.
  • Skin/Eye Contact: May cause irritation. Wear gloves and eye protection.
  • Ingestion: May cause gastrointestinal discomfort. Wash hands thoroughly after handling.
Due to its functional groups. Some notable reactions include:

  • Hydrolysis: The hydroxamate group can undergo hydrolysis under acidic or basic conditions, leading to the formation of aspartic acid and hydroxylamine.
  • Formation of Metal Complexes: The hydroxamate group can chelate metal ions, forming stable complexes that are useful in various applications, including catalysis and drug design.
  • Peptide Bond Formation: Z-Asp-OH can react with other amino acids or peptide derivatives to form peptide bonds, facilitating the synthesis of larger peptides or proteins .

Z-Asp-OH exhibits several biological activities:

  • Inhibition of Enzymes: The compound has been studied for its potential to inhibit specific enzymes, particularly those involved in metabolic pathways. This inhibition can lead to therapeutic effects in various diseases.
  • Neurotransmitter Role: As a derivative of aspartic acid, Z-Asp-OH may influence neurotransmitter activity in the central nervous system, possibly affecting cognitive functions and mood regulation.
  • Antioxidant Properties: Some studies suggest that Z-Asp-OH may possess antioxidant properties, which could help protect cells from oxidative stress .

The synthesis of Z-Asp-OH typically involves several steps:

  • Starting Material: The synthesis begins with aspartic acid or its derivatives.
  • Formation of Hydroxamate: The reaction of aspartic acid with hydroxylamine leads to the formation of the hydroxamate group.
  • Protection Strategies: Protecting groups may be employed during synthesis to ensure selective reactions at specific functional sites.
  • Purification: The final product is purified using techniques such as chromatography to obtain Z-Asp-OH in high purity .

Z-Asp-OH has various applications in different fields:

  • Medicinal Chemistry: Its role as an enzyme inhibitor makes it a candidate for drug development targeting metabolic disorders and cancers.
  • Biochemical Research: Used as a building block in peptide synthesis and for studying enzyme mechanisms.
  • Agricultural Chemistry: Potential use in developing agrochemicals that target specific plant enzymes .

Interaction studies involving Z-Asp-OH focus on its ability to bind with proteins and enzymes. These studies help elucidate the compound's mechanism of action and its potential therapeutic effects. Key areas of investigation include:

  • Enzyme Binding Affinity: Assessing how well Z-Asp-OH binds to specific enzymes can provide insights into its inhibitory effects.
  • Metal Ion Interactions: Understanding how Z-Asp-OH interacts with metal ions can reveal its utility in catalysis and as a therapeutic agent .

Z-Asp-OH shares structural similarities with several other compounds derived from aspartic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
L-Aspartic AcidNatural Amino AcidEssential for protein synthesis
AspartameArtificial SweetenerUsed as a low-calorie sweetener
N-Acetylaspartic AcidAcetylated Amino AcidInvolved in metabolic pathways
Z-DL-Aspartic AcidRacemic MixtureContains both D and L isomers

Z-Asp-OH is unique due to its hydroxamate functionality, which enhances its reactivity and biological activity compared to these compounds. Its ability to form stable metal complexes further distinguishes it from other derivatives, making it particularly valuable in medicinal chemistry and enzyme inhibition studies .

XLogP3

0.6

UNII

56P9JC41T2

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1152-61-0

Wikipedia

N-(benzyloxycarbonyl)aspartic acid

General Manufacturing Information

L-Aspartic acid, N-[(phenylmethoxy)carbonyl]-: INACTIVE

Dates

Modify: 2023-08-15

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